molecular formula C21H20FNO3 B11398028 2-ethoxy-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-ethoxy-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11398028
M. Wt: 353.4 g/mol
InChI Key: BPEAYAIPCLTSHD-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core structure This compound is characterized by the presence of ethoxy, fluorophenyl, and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzoic acid with 2-fluorobenzylamine and furan-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or furan derivatives.

Scientific Research Applications

2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • 2-ETHOXY-N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • 2-ETHOXY-N-[(2-IODOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its halogenated analogs.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethoxy-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO3/c1-2-25-20-12-6-4-10-18(20)21(24)23(15-17-9-7-13-26-17)14-16-8-3-5-11-19(16)22/h3-13H,2,14-15H2,1H3

InChI Key

BPEAYAIPCLTSHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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